Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride
Overview
Description
“Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride” is a chemical compound with the CAS Number: 1394042-00-2 . It has a molecular weight of 293.77 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO4S.ClH/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10;/h2-5H,6-8,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 293.77 .Scientific Research Applications
Chromogenic Reactions in Lipid Peroxidation Assays
A study by Gérard-Monnier et al. (1998) discusses the use of methanesulfonic acid, a compound related to Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride, in creating chromogenic reactions for lipid peroxidation assays. This method allows for the measurement of malondialdehyde and 4-hydroxyalkenals, indicating its utility in biochemical analysis.
Oxidation Studies in Organic Chemistry
The oxidation of methyl (methylthio)methyl sulfoxide, which shares some structural similarities with the compound of interest, was explored by Ogura, Suzuki, and Tsuchihashi (1980). Their study presents a method of preparing certain sulfoxides and sulfones, showcasing the compound's relevance in synthetic organic chemistry.
Analytical Chemistry: Detection of Genotoxic Impurities
In the pharmaceutical industry, the detection of genotoxic impurities like methyl methanesulfonate is crucial. Zhou et al. (2017) developed a high-performance liquid chromatography method to determine such impurities in methanesulfonic acid, demonstrating the compound's application in ensuring drug safety.
Hydrolysis of Methanesulfonate Esters
Chan, Cox, and Sinclair (2008) studied the hydrolysis of methanesulfonate esters, which are structurally related to this compound. Their research, found here, provides insight into the behavior of these compounds under different pH conditions, relevant for both organic synthesis and pharmaceutical applications.
Interaction Studies in Solution Chemistry
The study of interaction between methyl acetate and quinoxaline derivatives, including derivatives of methanesulfonate, by Raphael, Bahadur, and Ebenso (2015) illustrates the compound's utility in understanding solute-solvent interactions, which is vital in solution chemistry and material science.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.ClH/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10;/h2-5H,6-8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMIQXCAWNCVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.